

## TYRA-200: A New Frontier in FGFR Inhibition for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-200  |           |
| Cat. No.:            | B15544667 | Get Quote |

A detailed comparative analysis of **TYRA-200**, a next-generation fibroblast growth factor receptor (FGFR) inhibitor, reveals significant advancements in potency against resistance mutations and improved selectivity compared to existing therapies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **TYRA-200**'s performance, supported by experimental data and detailed methodologies, to inform future research and clinical development in FGFR-driven cancers.

**TYRA-200** is an investigational, oral, covalent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2][3] [4][5] It has been specifically designed using a structure-based approach to address the challenge of acquired resistance to first-generation FGFR inhibitors, a common hurdle in the treatment of cancers such as cholangiocarcinoma, urothelial carcinoma, and others with FGFR alterations. The primary therapeutic advantage of **TYRA-200** lies in its potent activity against tumors harboring activating FGFR2 gene alterations, including those with mutations that confer resistance to other FGFR inhibitors.

# Unveiling the Mechanism: How TYRA-200 Overcomes Resistance

Fibroblast growth factor receptor signaling is a critical pathway regulating cell proliferation, differentiation, and survival. In several cancers, genetic alterations like fusions, mutations, or amplifications in FGFR genes lead to constitutive activation of this pathway, driving tumor growth. While first-generation FGFR inhibitors such as pemigatinib, infigratinib, futibatinib, and



erdafitinib have shown clinical benefit, their efficacy is often limited by the emergence of secondary mutations in the FGFR kinase domain.

The most common of these are "gatekeeper" and "molecular brake" mutations. **TYRA-200**'s unique covalent binding mechanism and adaptable structure allow it to maintain potent inhibition against these mutated forms of the FGFR2 protein, a key differentiator from many of its predecessors.

## Visualizing the FGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by targeted therapies like **TYRA-200**.





Click to download full resolution via product page

Caption: Simplified FGFR signaling pathway and the mechanism of action of FGFR inhibitors.



# Comparative Performance: TYRA-200 vs. Other FGFR Inhibitors

The following tables summarize the in vitro potency and selectivity of **TYRA-200** in comparison to other approved FGFR inhibitors. The data highlights **TYRA-200**'s maintained efficacy against key resistance mutations.

Table 1: Cellular IC50 (nM) of FGFR Inhibitors Against Wild-Type and Mutant FGFR2

| Compound          | FGFR2 WT | FGFR2 N550K       | FGFR2 V565F       | FGFR2 V565I       |
|-------------------|----------|-------------------|-------------------|-------------------|
| TYRA-200          | 8.4      | Maintained        | Maintained        | Maintained        |
|                   |          | Potency           | Potency           | Potency           |
| Pemigatinib       | 2.4      | >5x potency shift | >5x potency shift | >5x potency shift |
| Infigratinib      | 9.5      | >5x potency shift | >5x potency shift | >5x potency shift |
| Futibatinib       | 1.7      | Maintained        | >5x potency shift | >5x potency shift |
|                   |          | Potency           |                   |                   |
| Erdafitinib       | 7.5      | >5x potency shift | >5x potency shift | >5x potency shift |
| Data derived      |          |                   |                   |                   |
| from Tyra         |          |                   |                   |                   |
| Biosciences       |          |                   |                   |                   |
| Investor          |          |                   |                   |                   |
| Presentation.     |          |                   |                   |                   |
| "Maintained       |          |                   |                   |                   |
| Potency"          |          |                   |                   |                   |
| indicates a less  |          |                   |                   |                   |
| than 5-fold shift |          |                   |                   |                   |
| in IC50 relative  |          |                   |                   |                   |
| to wild-type      |          |                   |                   |                   |
| FGFR2.            |          |                   |                   |                   |
|                   |          |                   |                   |                   |

Table 2: Enzymatic IC50 (nM) of TYRA-200 Against Wild-Type and Mutant FGFR2



| FGFR2 Variant                                       | TYRA-200 IC50 (nM) |  |  |  |
|-----------------------------------------------------|--------------------|--|--|--|
| Wild-Type                                           | 0.47               |  |  |  |
| N550D                                               | 0.19               |  |  |  |
| N550H                                               | 0.07               |  |  |  |
| N550K                                               | 0.53               |  |  |  |
| N550T                                               | 0.05               |  |  |  |
| V565F                                               | 0.15               |  |  |  |
| V565L                                               | 0.20               |  |  |  |
| E566A                                               | 0.14               |  |  |  |
| Data derived from a preclinical study presentation. |                    |  |  |  |

Table 3: Cellular IC50 (nM) Demonstrating Selectivity of TYRA-200 vs. Futibatinib

| Target              | Futibatinib IC50<br>(nM) | TYRA-200 IC50<br>(nM) | Fold Selectivity for FGFR2 (TYRA-200) |
|---------------------|--------------------------|-----------------------|---------------------------------------|
| FGFR1               | 2.7                      | 17.2                  | 2.0x vs FGFR1                         |
| FGFR2               | 1.7                      | 8.4                   | 1.0x                                  |
| FGFR3               | 0.5                      | 1.2                   | 0.14x vs FGFR3                        |
| FGFR4               | 9.9                      | 151.6                 | 18.0x vs FGFR4                        |
| Data da di aditiona |                          |                       |                                       |

Data derived from

Tyra Biosciences

Investor Presentation.

## **Experimental Methodologies**

The following protocols are representative of the in vitro assays used to characterize the activity of FGFR inhibitors.



## **Biochemical Kinase Inhibition Assay (Radiometric)**

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified FGFR kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a specific FGFR kinase.

#### Materials:

- Purified recombinant FGFR kinase domains (wild-type and mutant)
- Poly(Glu, Tyr) 4:1 peptide substrate
- [y-33P]ATP (radiolabeled ATP)
- Non-radiolabeled ATP
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, MnCl<sub>2</sub>, DTT)
- Test compounds (e.g., TYRA-200, pemigatinib) serially diluted in DMSO
- 96-well or 384-well plates
- Phosphocellulose filter plates
- Phosphoric acid wash solution
- Scintillation counter

#### Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
- Reaction Setup: In a multi-well plate, combine the inhibitor dilution, the substrate/ATP mixture (containing both labeled and unlabeled ATP), and the assay buffer.
- Initiation of Reaction: Add the purified FGFR enzyme to each well to start the kinase reaction.



- Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-20 minutes).
- Stopping the Reaction: Terminate the reaction by adding a stop solution, such as EDTA or phosphoric acid.
- Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
- Washing: Wash the filter plate multiple times with phosphoric acid to remove unbound [y-33P]ATP.
- Detection: Measure the radioactivity in each well using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

### **Cellular Proliferation Assay (e.g., CellTiter-Glo®)**

This assay measures the effect of an inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR signaling.

Objective: To determine the IC50 of an inhibitor for suppressing the growth of FGFR-driven cancer cells.

#### Materials:

- Cancer cell lines with known FGFR alterations (e.g., Ba/F3 cells engineered to express specific FGFR constructs, or cancer cell lines with endogenous FGFR alterations)
- Complete cell culture medium
- Test compounds serially diluted in DMSO
- 96-well or 384-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)



Luminometer

#### Procedure:

- Cell Seeding: Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with serial dilutions of the inhibitor for a specified duration (e.g., 72-120 hours).
- Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Incubation: Incubate the plate for a short period to stabilize the luminescent signal.
- Detection: Measure the luminescence in each well using a luminometer.
- Data Analysis: Normalize the data to vehicle-treated control cells and plot the results as a dose-response curve to calculate the IC50 value.

## **Experimental Workflow Visualization**

The diagram below outlines a typical workflow for the preclinical evaluation of an FGFR inhibitor like **TYRA-200**.



Click to download full resolution via product page

Caption: A representative workflow for the preclinical and early clinical development of an FGFR inhibitor.



### **Current Status and Future Directions**

**TYRA-200** is currently being evaluated in a Phase 1 clinical trial (SURF201) for patients with advanced solid tumors harboring activating FGFR2 gene alterations. The study aims to determine the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of **TYRA-200**. The preclinical data presented to date suggests that **TYRA-200** holds significant promise as a potent and selective next-generation FGFR inhibitor with the potential to overcome the limitations of current therapies, particularly in the context of acquired resistance. Further clinical investigation will be crucial to fully elucidate its therapeutic potential in patients with FGFR-driven malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Tumour-agnostic efficacy and safety of erdafitinib in patients with advanced solid tumours with prespecified FGFR alterations: RAGNAR phase 2 study primary analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Futibatinib for FGFR2-Rearranged Intrahepatic Cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyra Biosciences Doses First Patient with TYRA-200 and Provides Positive Updates on TYRA-300 | Tyra Biosciences, Inc. [ir.tyra.bio]
- 5. tyra.bio [tyra.bio]
- To cite this document: BenchChem. [TYRA-200: A New Frontier in FGFR Inhibition for Targeted Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544667#tyra-200-versus-other-fgfr-inhibitors]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com